(E,Z)-2,4-nonadienal is an unsaturated aldehyde with the molecular formula and a molecular weight of approximately 138.2069 g/mol. This compound is of significant interest in various fields, including food science and organic chemistry, due to its unique aroma and potential applications in flavoring and fragrance industries. The compound features a conjugated system of double bonds, contributing to its reactivity and sensory properties.
(E,Z)-2,4-nonadienal can be derived from the autoxidation of fatty acids, particularly arachidonic acid, which is prevalent in various biological systems. It can also be synthesized through various organic reactions involving simpler precursors. The compound is often studied in the context of its role as an aroma component in food products and its formation during lipid oxidation processes.
This compound belongs to the class of unsaturated aldehydes, specifically aliphatic aldehydes with multiple double bonds. It exhibits geometric isomerism due to the presence of both E (trans) and Z (cis) configurations around its double bonds.
The synthesis of (E,Z)-2,4-nonadienal can be achieved through several methods, including:
(E,Z)-2,4-nonadienal features a linear carbon chain with two double bonds located between carbon atoms 2-3 and 4-5. The structural formula can be represented as follows:
(E,Z)-2,4-nonadienal is reactive due to its unsaturated nature and can participate in various chemical reactions:
The reactivity profile is influenced by the conjugated system within its structure, making it susceptible to electrophilic attack and nucleophilic addition reactions.
The mechanism of action for (E,Z)-2,4-nonadienal primarily relates to its role as a flavor compound and potential bioactive agent:
Research indicates that this compound's activity may stem from its ability to disrupt cellular membranes or interfere with metabolic pathways in microorganisms.
Relevant data from studies indicate that (E,Z)-2,4-nonadienal's volatility makes it an effective flavoring agent in food products .
(E,Z)-2,4-nonadienal finds applications across several domains:
(E,Z)-2,4-Nonadienal is a secondary lipid oxidation product primarily derived from the autoxidation of ω-6 polyunsaturated fatty acids (PUFAs), particularly linoleic acid (C18:2). This non-enzymatic process involves three mechanistic stages: initiation, propagation, and termination. During initiation, reactive oxygen species (ROS) abstract bis-allylic hydrogen atoms from linoleic acid, forming pentadienyl radicals. In the propagation phase, these radicals react with molecular oxygen to form peroxyl radicals, which undergo cyclization and bond cleavage. Specifically, the 9-hydroperoxide isomer of linoleate decomposes via β-scission to yield (E,Z)-2,4-nonadienal as a dominant volatile aldehyde [3] [8].
The positional specificity of hydroperoxide formation dictates the final products. Linoleate 9-hydroperoxides preferentially generate (E,Z)-2,4-nonadienal, whereas 13-hydroperoxides favor hexanal and other fragments. Photosensitized oxidation (singlet oxygen-mediated) produces similar hydroperoxides but with altered isomeric ratios, leading to quantitative differences in (E,Z)-2,4-nonadienal yields compared to autoxidation [3]. The table below summarizes key volatile aldehydes from linoleate hydroperoxides:
Table 1: Volatile Aldehydes from Linoleate Hydroperoxide Degradation
Hydroperoxide Precursor | Primary Volatile Aldehydes | Formation Pathway |
---|---|---|
9-OOH Linoleate | (E,Z)-2,4-Nonadienal, Methyl octanoate | β-Scission (Cleavage A) |
13-OOH Linoleate | Hexanal, Pentane | β-Scission (Cleavage B) |
10-OOH Linoleate (photoox.) | 9-Oxononanoate | Hock cleavage |
Arachidonic acid (C20:4), an ω-6 PUFA abundant in animal tissues, serves as a critical precursor for (E,Z)-2,4-nonadienal in meat aromas. Its degradation follows analogous autoxidation pathways to linoleate but generates more complex volatile profiles due to additional double bonds. During thermal processing or storage, arachidonate 12-hydroperoxides decompose to produce (E,Z)-2,4-nonadienal alongside other aldehydes like (E,E)-2,4-decadienal [6]. In cooked meats, this pathway is instrumental in defining species-specific aromas, as confirmed by comparative analyses of chicken, duck, pork, and beef. Multispecies odor studies identify (E,Z)-2,4-nonadienal as a characteristic contributor to duck and pork aromas, linked to arachidonate metabolism through biosynthesis pathways of unsaturated fatty acids [6].
(E,Z)-2,4-Nonadienal formation bifurcates into enzymatic and non-enzymatic routes:
Table 2: Enzymatic vs. Non-Enzymatic Pathways for (E,Z)-2,4-Nonadienal
Feature | Enzymatic Pathway | Non-Enzymatic Pathway |
---|---|---|
Catalysts | Lipoxygenase (LOX), Hydroperoxide lyase | Fe²⁺/Fe³⁺, ROS, Light, Heat |
Stereochemistry | Stereospecific (e.g., 9S-HPODE) | Non-specific |
Key Triggers | Physiological stress, Tissue disruption | Thermal processing, Storage |
Inhibitors | LOX inhibitors (e.g., NDGA) | Antioxidants (e.g., tocopherol) |
Biological Context | Plant tissues (cucumber, watermelon) | Cooked meats, Fried foods |
ROS are central initiators of lipid peroxidation cascades that generate (E,Z)-2,4-nonadienal. Superoxide anions (O₂•⁻) and hydrogen peroxide (H₂O₂) arise from mitochondrial electron leakage, NADPH oxidases, or xanthine oxidase. Crucially, H₂O₂ reacts with Fe²⁺ via Fenton chemistry to yield hydroxyl radicals (•OH), which attack PUFAs at bis-allylic sites (e.g., C11 of linoleate) [8] [4]. The ensuing peroxyl radicals (LOO•) abstract hydrogen from adjacent lipids, propagating chain reactions and forming lipid hydroperoxides (LOOH). LOOH further decompose via Fe²⁺-mediated pathways:
Biological systems counter ROS with antioxidant networks. Glutathione peroxidase (GPx) reduces LOOH to alcohols, while vitamin E scavenges LOO•, thereby suppressing (E,Z)-2,4-nonadienal formation. In ageing oocytes, ROS overproduction depletes antioxidants like superoxide dismutase (SOD), accelerating lipid peroxidation and cytotoxic aldehyde generation (e.g., 4-hydroxy-2-nonenal). This mirrors oxidative deterioration in foods, where antioxidant loss correlates with increased (E,Z)-2,4-nonadienal [4] [8].
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